molecular formula C19H26N2 B024996 4,4'-Methylenebis(2-ethyl-6-methylaniline) CAS No. 19900-72-2

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Cat. No. B024996
CAS RN: 19900-72-2
M. Wt: 282.4 g/mol
InChI Key: QJENIOQDYXRGLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) and its derivatives involves various strategies, including the application of phosphine-catalyzed annulation reactions to produce highly functionalized compounds with complete regioselectivity (Zhu et al., 2003). Additionally, rapid room-temperature liquid-phase synthesis methods have been explored to achieve efficient production of related molecules under mild conditions, highlighting the compound's accessibility and the evolving synthesis techniques aimed at optimizing yields and reducing reaction times (Valle et al., 2018).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 4,4'-Methylenebis(2-ethyl-6-methylaniline) derivatives have been characterized using techniques like X-ray crystallography, FT-IR, and UV-Visible spectroscopy. Studies such as those by Yıldırım et al. (2016) provide detailed insights into the intra- and inter-molecular interactions, highlighting the compound's geometric and electronic configuration, which underpin its chemical reactivity and stability (Yıldırım et al., 2016).

Chemical Reactions and Properties

Research on 4,4'-Methylenebis(2-ethyl-6-methylaniline) has elucidated its involvement in various chemical reactions, including polymerization processes where it acts as a precursor to novel polymers with enhanced thermal stability and mechanical properties. The compound's reactivity has been leveraged in synthesizing poly(amide-imide) nanocomposites, demonstrating the potential for creating materials with desirable thermal and mechanical characteristics (Mallakpour & Nikkhoo, 2013).

Scientific Research Applications

Antioxidant Activity in Organic Chemistry

Research on related bisphenols, including studies on structures closely related to 4,4'-Methylenebis(2-ethyl-6-methylaniline), highlights their antioxidant activity. These studies demonstrate how intramolecular hydrogen bonding plays a crucial role in enhancing the antioxidant effectiveness of bisphenols. This can be related to the potential antioxidant applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in polymer chemistry or material science, providing insights into its mechanism of action and potential for stabilizing various materials against oxidative degradation (Amorati et al., 2003).

Applications in Polyurethane Elastomers

The compound is utilized as a chain extender in the synthesis of polyurethane-urea elastomers, significantly affecting the thermal properties and stability of the resultant materials. These elastomers find extensive applications in automotive, footwear, and medical industries, where their mechanical properties and resistance to environmental stressors are critical (Barikani et al., 2013).

Development of Novel Materials

The versatility of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in synthesizing novel materials is evident from its application in creating polymorphic crystals with photochromic properties. These materials have potential applications in developing optical devices, sensors, and smart coatings, where reversible changes in properties in response to light are desirable (Taneda et al., 2004).

Enhancing Material Properties

Research also delves into the thermal expansion behavior of polymorphs of related compounds, demonstrating the influence of molecular structure on material properties such as thermal expansion. This research has implications for the design and development of materials with tailored thermal properties for use in a range of applications, from electronics to construction (Bhattacharya & Saha, 2014).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds using 4,4'-Methylenebis(2-ethyl-6-methylaniline) as a precursor or component in the synthesis process highlight its utility in organic synthesis. These studies contribute to the broader field of synthetic chemistry, enabling the development of new materials and molecules with potential applications in various domains, including pharmaceuticals, materials science, and catalysis (Sankar & Nasar, 2008).

Safety And Hazards

4,4’-Methylenebis(2-ethyl-6-methylaniline) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENIOQDYXRGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173678
Record name 4,4'-Methylene-bis(2-ethyl-6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Methylenebis(2-ethyl-6-methylaniline)

CAS RN

19900-72-2
Record name 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylene-bis(2-ethyl-6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Methylenebis(2-ethyl-6-methylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE)
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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